molecular formula C13H16Cl2N4 B1500849 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride CAS No. 1185309-53-8

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride

Cat. No.: B1500849
CAS No.: 1185309-53-8
M. Wt: 299.2 g/mol
InChI Key: HOBMWWQSIGNRHZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C13H16Cl2N4. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a quinoxaline ring substituted with a chlorine atom and a piperidine ring.

Preparation Methods

The synthesis of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride typically involves multiple steps, starting with the preparation of the quinoxaline ring. The synthetic route may include the following steps:

    Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.

    Chlorination: The quinoxaline ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidine Ring Formation: The chlorinated quinoxaline is reacted with piperidine under controlled conditions to form the desired product.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, thereby exerting its effects.

Comparison with Similar Compounds

1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride: This compound has a similar structure but differs in the position of the piperidine ring attachment.

    1-(3-Bromo-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride: The bromine substitution provides different chemical properties and reactivity.

    1-(3-Fluoro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride: The fluorine substitution affects the compound’s biological activity and stability.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(3-chloroquinoxalin-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4.ClH/c14-12-13(18-7-5-9(15)6-8-18)17-11-4-2-1-3-10(11)16-12;/h1-4,9H,5-8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBMWWQSIGNRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671392
Record name 1-(3-Chloroquinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-53-8
Record name 1-(3-Chloroquinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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